2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetohydrazide
Description
2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetohydrazide is a heterocyclic compound featuring a benzimidazole core fused with a 1,2,5-oxadiazole (furazan) ring and an acetohydrazide side chain. Its molecular formula is C₂₆H₂₃N₇O₄, with an average mass of 497.515 g/mol and a ChemSpider ID of 13021920 . The acetohydrazide linker enhances solubility and provides a site for structural diversification via Schiff base formation or cyclization reactions .
Properties
Molecular Formula |
C11H11N7O2 |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetohydrazide |
InChI |
InChI=1S/C11H11N7O2/c12-10-9(16-20-17-10)11-14-6-3-1-2-4-7(6)18(11)5-8(19)15-13/h1-4H,5,13H2,(H2,12,17)(H,15,19) |
InChI Key |
ZTOQQPKPVQHRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C3=NON=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 1H-1,3-benzodiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as toluene or dichloromethane, and may require catalysts or reagents like anhydrous ammonia or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or sodium dichloroisocyanurate, leading to the formation of nitro or other oxidized derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium dichloroisocyanurate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups like nitro, amino, or hydroxyl groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and benzimidazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate moderate to strong antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Data
| Compound | E. coli Inhibition (mm) | S. aureus Inhibition (mm) | P. aeruginosa Inhibition (mm) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Standard Antibiotic | 30 | 28 | 25 |
Note: TBD indicates that specific data for the compound was not available in the reviewed literature.
Anticancer Activity
The anticancer potential of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetohydrazide has been explored in various studies. It has been found to exhibit cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Study: Anticancer Properties
In a study evaluating the effects of similar compounds on cancer cell lines like MCF7 (breast cancer) and A549 (lung cancer), it was reported that compounds with analogous structures showed IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.
Other Pharmacological Applications
In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may also possess anti-inflammatory properties. The potential to modulate inflammatory pathways could make it a candidate for further research in inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the oxadiazole intermediate.
- Coupling with benzimidazole derivatives.
- Final acetohydrazide formation through hydrazine treatment.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETOHYDRAZIDE involves its interaction with various molecular targets and pathways. The oxadiazole and benzimidazole moieties can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Phenoxymethyl-Substituted Derivatives
Compounds such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide (Figure 21 in ) replace the oxadiazole ring with a phenoxymethyl group. These derivatives exhibit notable anticonvulsant activity, with 25g and 25j outperforming phenytoin and ethosuximide in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Their protection indices (40.5 and 24.7, respectively) and lower neurotoxicity (TD₅₀ > 500 mg/kg) highlight the importance of electron-withdrawing substituents (e.g., nitro, fluorine) in enhancing activity .
Ethylthio-Substituted Derivatives
Ethylthio-benzimidazolyl acetohydrazides (e.g., compound 228 ) demonstrate potent α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM), far exceeding acarbose (IC₅₀ = 378.2 ± 0.12 μM). The ethylthio group enhances hydrophobic interactions with the enzyme’s active site, whereas the oxadiazole in the target compound may improve π-stacking or hydrogen-bonding efficiency .
Thiadiazole- and Triazole-Containing Analogues
Compound 31a (N’-[(2-chloro-5-nitro-phenyl)methylidene]-2-[2-[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl]acetohydrazide) incorporates a thiadiazole ring, showing antioxidant activity superior to ascorbic acid.
Heterocyclic Core Modifications
Benzimidazole vs. Benzoxazole Derivatives
2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetohydrazide replaces the oxadiazole with a benzoxazole-thioether group. These derivatives display antibacterial and antifungal activities, suggesting that the benzimidazole-oxadiazole combination in the target compound may prioritize CNS or enzyme-targeted effects over antimicrobial action .
Pyrrolidinyl-Substituted Analogues
Derivatives like 2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12) feature a pyrrolidinone substituent.
Biological Activity
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of oxadiazole and benzimidazole structures, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial effects, and potential applications in drug discovery.
- Molecular Formula : C21H21N7O2
- Molar Mass : 403.44 g/mol
- CAS Number : 328243-90-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:
Cytotoxicity
Cytotoxicity studies have shown that this compound exhibits significant effects on cancer cell lines. For instance:
- A study reported that derivatives of oxadiazole showed increased viability in normal cells while promoting cytotoxicity in cancer cells at specific concentrations (100 µM and 50 µM) over 24 hours .
- The compound demonstrated higher cytotoxicity against various cancer cell lines compared to standard treatments like doxorubicin, indicating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated:
- Research indicated that the oxadiazole derivatives exhibited strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus spp. .
- The compound showed effectiveness against several bacterial strains, emphasizing its potential use in treating bacterial infections .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- The compound may modulate enzyme activities or receptor functions, leading to altered cellular responses.
Q & A
Q. What are the standard synthetic routes for preparing 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetohydrazide?
The synthesis typically involves multi-step organic reactions:
Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions to form the benzimidazole ring.
Oxadiazole introduction : Reaction of intermediates with hydroxylamine or nitrile oxides to construct the 1,2,5-oxadiazole (furazan) moiety .
Acetohydrazide functionalization : Coupling the benzimidazole-oxadiazole intermediate with hydrazine derivatives via nucleophilic substitution or condensation reactions .
Key analytical techniques (TLC, NMR, MS) are used to monitor reaction progress and confirm intermediate structures .
Q. How is the compound characterized to confirm its structural integrity?
A combination of spectroscopic and chromatographic methods is employed:
- NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (benzimidazole/oxadiazole) and hydrazide NH signals.
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and isotopic pattern.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (using SHELX programs for refinement) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Design of Experiments (DOE) : Varying temperature, solvent polarity, and catalyst loading to identify optimal parameters. For example, refluxing in ethanol with glacial acetic acid improves hydrazone formation .
- In-line monitoring : Real-time TLC or HPLC tracking minimizes side products .
- Purification techniques : Column chromatography or recrystallization in mixed solvents (e.g., ethanol/water) enhances purity .
Q. How are structural contradictions resolved when spectroscopic data conflicts with computational predictions?
- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA).
- X-ray crystallography : Resolve ambiguities in bond lengths/angles (SHELXL refinement is widely used for small molecules) .
- 2D NMR (COSY, NOESY) : Clarify proton-proton correlations in complex hydrazide conformers .
Q. What methodologies address discrepancies in reported biological activity data?
- Purity validation : Use HPLC (≥95% purity threshold) to rule out impurities as activity modulators .
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to minimize variability.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., oxadiazole amino groups) to isolate pharmacophores .
Q. How is the compound’s stability evaluated under varying storage conditions?
Q. What computational tools predict the compound’s bioactivity and binding modes?
- Molecular docking (AutoDock, Glide) : Simulate interactions with target proteins (e.g., benzimidazole-binding enzymes).
- QSAR models : Corrogate electronic descriptors (HOMO/LUMO energies) with antimicrobial or antitumor activity data .
Methodological Notes
- Crystallographic refinement : SHELXL is preferred for small-molecule structures due to its robust handling of twinning and high-resolution data .
- Hydrazide reactivity : The acetohydrazide group participates in Schiff base formation with aldehydes/ketones, enabling derivatization for SAR studies .
- Contradiction mitigation : Cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR + X-ray) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
